Tolvaptan phosphate ester (sodium)

Catalog No.
S12860909
CAS No.
M.F
C26H24ClN2Na2O6P
M. Wt
572.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolvaptan phosphate ester (sodium)

Product Name

Tolvaptan phosphate ester (sodium)

IUPAC Name

disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate

Molecular Formula

C26H24ClN2Na2O6P

Molecular Weight

572.9 g/mol

InChI

InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2

InChI Key

IHNKFKPPZJVMMZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+]

Tolvaptan phosphate ester (sodium), also known as OPC-61815, is a pro-drug of tolvaptan, designed to enhance its solubility in water and facilitate intravenous administration. Tolvaptan itself is a selective vasopressin V2 receptor antagonist, primarily used to treat conditions such as hyponatremia and autosomal dominant polycystic kidney disease. The phosphate ester form significantly increases the solubility of tolvaptan, making it more suitable for clinical applications where rapid action is required, particularly in patients with volume overload due to heart failure or liver cirrhosis .

Tolvaptan phosphate ester undergoes hydrolysis in the body, converting into tolvaptan through enzymatic action. The primary enzyme involved in this process is alkaline phosphatase, which catalyzes the removal of the phosphate group, thereby releasing active tolvaptan. This conversion occurs rapidly after intravenous administration, with detectable levels of tolvaptan appearing in plasma within minutes . The reaction can be summarized as follows:

Tolvaptan phosphate ester sodium alkaline phosphataseTolvaptan+phosphate\text{Tolvaptan phosphate ester sodium }\xrightarrow{\text{alkaline phosphatase}}\text{Tolvaptan}+\text{phosphate}

Tolvaptan acts by antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This blockade prevents the insertion of aquaporin-2 channels into the luminal membrane, leading to decreased water reabsorption and increased urine output (aquaretic effect). The biological activity of tolvaptan phosphate ester is similar but is characterized by its enhanced solubility and rapid conversion to active tolvaptan upon administration . In clinical settings, this results in improved management of fluid overload conditions and effective correction of serum sodium levels.

The synthesis of tolvaptan phosphate ester typically involves the phosphorylation of tolvaptan using phosphoric acid or its derivatives. The process can be optimized for yield and purity through various chemical techniques such as solvent evaporation, crystallization, and chromatography. Detailed methods may vary depending on desired characteristics such as solubility and stability .

Studies have shown that tolvaptan phosphate ester interacts with various biological systems primarily through its conversion to active tolvaptan. Its effects on vasopressin V2 receptors lead to significant changes in urine output and serum sodium levels. Additionally, research indicates potential interactions with other medications that affect renal function or fluid balance, necessitating careful monitoring during concurrent use .

Several compounds share similarities with tolvaptan phosphate ester in terms of function or structure:

Compound NameTypeMechanism of ActionUnique Features
ConivaptanVasopressin AntagonistNon-selective vasopressin receptor antagonistAdministered intravenously; broader receptor activity
DemeclocyclineTetracycline AntibioticInhibits vasopressin action at the renal levelPrimarily an antibiotic with side effects on ADH
LixivaptanVasopressin AntagonistSelective V2 receptor antagonistOral formulation; less potent than tolvaptan
Aquaporin inhibitorsVarious compoundsBlock water channel proteinsTarget different pathways than V2 antagonists

Tolvaptan phosphate ester's uniqueness lies in its enhanced water solubility and rapid conversion into an active form, allowing for immediate therapeutic effects in acute settings compared to other compounds that may require longer onset times or have broader receptor interactions .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

572.0855897 g/mol

Monoisotopic Mass

572.0855897 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

Explore Compound Types